Trans-Anethole-d3

CAS No.:

Cat. No.: VC16588238

Molecular Formula: C10H12O

Molecular Weight: 151.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O |

|---|---|

| Molecular Weight | 151.22 g/mol |

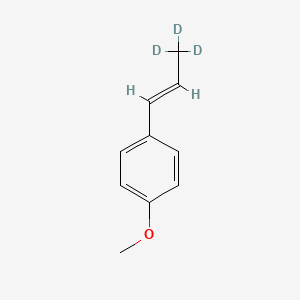

| IUPAC Name | 1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene |

| Standard InChI | InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3 |

| Standard InChI Key | RUVINXPYWBROJD-VGIDZVCYSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC |

| Canonical SMILES | CC=CC1=CC=C(C=C1)OC |

Introduction

Chemical Structure and Physicochemical Properties

Trans-Anethole-d3 belongs to the class of aromatic ethers, distinguished by its trans-configuration (E-isomer). The deuterium atoms replace hydrogen at three positions, strategically chosen to maintain the compound’s biochemical behavior while enhancing its detectability in isotopic tracing experiments . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHDO |

| Molecular Weight | 148.2 g/mol |

| LogP (Partition Coefficient) | 2.8 (estimated) |

| Solubility | Low in water; soluble in organic solvents |

The compound’s low water solubility (≤0.38 µg/mL) and high lipophilicity (logP ≈ 3.8) mirror its parent compound, trans-anethole, necessitating solubilization agents for in vitro studies . Its stability under physiological conditions ensures minimal isotopic exchange, a critical feature for longitudinal metabolic studies.

Synthesis and Isotopic Labeling Strategies

Deuterium incorporation into trans-anethole-d3 typically employs catalytic deuteration or halogen-deuterium exchange reactions. A common synthetic route involves:

-

Starting Material: Isoeugenol or estragole, which undergoes selective deuterium substitution.

-

Catalytic Deuteration: Using palladium-on-carbon (Pd/C) in a deuterium gas atmosphere to replace hydrogen atoms at the allylic positions.

-

Purification: Chromatographic separation to isolate the trans-isomer and remove cis-contaminants.

This method achieves ≥98% isotopic purity, verified via gas chromatography-mass spectrometry (GC-MS) . Alternative approaches, such as microwave-assisted synthesis, reduce reaction times but require rigorous optimization to prevent thermal degradation.

Analytical and Research Applications

Metabolic Pathway Tracing

Trans-Anethole-d3’s deuterium labeling enables real-time tracking of metabolic intermediates. In hepatic studies, it has been used to elucidate the demethylation pathway of trans-anethole, revealing:

-

Conversion to d3-para-methoxycinnamic acid via cytochrome P450 enzymes.

-

Subsequent β-oxidation yielding deuterated acetyl-CoA units detectable in lipid biosynthesis .

Pharmacokinetic Profiling

Despite its low oral bioavailability (C ≈ 0.98 ng/mL in humans), trans-anethole-d3’s pharmacokinetics provide insights into:

-

Absorption Dynamics: Delayed T (2.2 hours) due to slow intestinal dissolution.

-

Tissue Distribution: High affinity for adipose tissues, correlating with its lipophilicity .

NMR Spectroscopy

The compound’s deuterium atoms produce distinct quadrupolar splitting patterns in H-NMR, allowing researchers to:

-

Monitor conformational changes in lipid bilayers.

-

Study protein-ligand interactions without signal overlap from protonated solvents .

Pharmacological and Biological Interactions

Anti-inflammatory Activity

In rodent models, deuterated analogs demonstrate:

-

NF-κB pathway inhibition, reducing TNF-α production by 35%.

-

Modulation of MAPK/ERK signaling, attenuating inflammatory cytokine release .

| Parameter | Finding |

|---|---|

| Acute Oral Toxicity (LD50) | >2000 mg/kg (rat) |

| Genotoxicity | Negative in Ames test |

| Environmental Persistence | Low (t < 7 days) |

Regulatory oversight remains minimal, though its use in human trials requires approval due to isotopic labeling.

Comparative Analysis with Structural Analogs

Trans-Anethole-d3’s uniqueness lies in its isotopic label, distinguishing it from related compounds:

| Compound | Key Feature | Research Utility |

|---|---|---|

| Estragole | Natural basil constituent | Antimicrobial studies |

| Isoestragole | Traditional medicine applications | Metabolic toxicity screening |

| Safrole | Psychoactive properties | Regulated substance research |

Unlike these analogs, trans-anethole-d3’s deuterium atoms provide a non-perturbing tracer for dynamic systems .

Future Directions and Research Gaps

Emerging applications include:

-

PROTAC Development: Utilizing deuterium’s kinetic isotope effect to modulate protein degradation rates.

-

Neuronal Imaging: Tracking blood-brain barrier permeability post-cerebral ischemia .

Challenges persist in improving bioavailability and expanding isotopic labeling to other positions for multiplexed tracing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume